molecular formula C18H22ClN3O3S B15122374 7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole

Cat. No.: B15122374
M. Wt: 395.9 g/mol
InChI Key: KXQTUHKEDJOYAA-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the benzothiazole family

Preparation Methods

The synthesis of 7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring. The piperidine and morpholine rings are then introduced through a series of substitution and coupling reactions. Industrial production methods often employ microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include sodium borohydride for reductions and palladium catalysts for coupling reactions. .

Scientific Research Applications

7-Chloro-4-methoxy-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a key enzyme involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as 2-aminobenzothiazole and 2-chlorobenzothiazole.

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H22ClN3O3S/c1-24-14-5-4-13(19)16-15(14)20-18(26-16)22-6-2-3-12(11-22)17(23)21-7-9-25-10-8-21/h4-5,12H,2-3,6-11H2,1H3

InChI Key

KXQTUHKEDJOYAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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